(S)-3-(Pyrrolidin-3-yloxy)aniline

Lipophilicity Drug-likeness Membrane permeability

Racemic 3-(pyrrolidin-3-yloxy)aniline requires chiral resolution, discarding 50% of material. (S)-3-(Pyrrolidin-3-yloxy)aniline (CAS 853213-27-1) delivers the pre-resolved (S)-enantiomer with defined absolute configuration, eliminating waste and ensuring reproducible SAR. • NLT 98% purity, corroborated by NMR, HPLC, and LC-MS • Pre-resolved single enantiomer avoids 50% chiral resolution loss • Primary aniline handle enables amidation, sulfonylation, and urea library synthesis • Meta-ether topology (LogP 1.92, TPSA 47.28 Ų) supports CNS drug-likeness optimization

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12855049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Pyrrolidin-3-yloxy)aniline
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC(=C2)N
InChIInChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2/t10-/m0/s1
InChIKeyMSSAFEKOQVIRFC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(Pyrrolidin-3-yloxy)aniline: Chiral Building Block


(S)-3-(Pyrrolidin-3-yloxy)aniline (CAS 853213-27-1), also named S-3-(3-aminophenoxy)pyrrolidine, is a chiral organic compound belonging to the class of 3-aryloxy-pyrrolidines. It bears a primary aniline group connected via an ether linkage to the 3-position of a pyrrolidine ring with defined (S) absolute configuration . With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry, enabling the stereocontrolled construction of drug candidates that incorporate the pyrrolidin-3-yloxy aniline scaffold [1]. Its computed LogP of 1.92 and polar surface area of 47.28 Ų distinguish it from regioisomeric and heteroaryl analogs, with implications for downstream physicochemical optimization .

Stereochemical-control study fit for (S)-pyrrolidinyloxy-aniline construction.

Pre-resolved single enantiomer eliminates chiral resolution step.

Supports amidation, sulfonylation, and primary amine library synthesis.

Why Racemates and Analogs Fail to Replace (S)-3-(Pyrrolidin-3-yloxy)aniline


Procurement of a non-stereochemically defined or regioisomerically distinct alternative introduces quantifiable risks in downstream synthetic and pharmacological outcomes. The (S)-enantiomer provides a defined stereogenic center absent in the racemate (CAS 1123169-07-2), which would require chiral resolution and result in 50% material loss if only one enantiomer is desired . The para-substituted regioisomer (CAS 1123169-08-3) exhibits a LogP approximately 1.83 units lower (0.09 vs. 1.92), representing a roughly 67-fold difference in lipophilicity that fundamentally alters membrane permeability, metabolic stability, and off-target binding profiles of derived compounds . The heteroaryl analog 3-(pyrrolidin-3-yloxy)pyridine (CAS 224818-27-3) replaces the aniline NH₂ with a pyridine nitrogen, eliminating the primary amine handle required for key coupling reactions such as amidation and sulfonylation . The N,N-diethyl analog (CAS 1219979-46-0) similarly blocks the primary amine, preventing the same derivatization chemistry . These structural differences are not merely incremental—they represent binary go/no-go decision points for specific synthetic routes and target product profiles.

Racemate (CAS 1123169-07-2)

Racemic mixture lacks defined absolute configuration, requiring chiral resolution that may result in 50% material loss if only the (S)-enantiomer is needed.

para-Regioisomer (CAS 1123169-08-3)

para-substitution alters electronic conjugation with the aniline NH₂, and lipophilicity context may differ significantly from the meta-substituted (S)-enantiomer.

Heteroaryl and N,N-Diethyl Analogs

Pyridine analog lacks the primary aniline NH₂ required for amidation and sulfonylation; N,N-diethyl analog blocks all primary amine derivatization chemistry.

Differentiation Evidence for (S)-3-(Pyrrolidin-3-yloxy)aniline vs. Analogs


Lipophilicity: meta- vs. para-Regioisomer

The (S)-3-(pyrrolidin-3-yloxy)aniline (meta-substituted, CAS 853213-27-1) exhibits a computed LogP of 1.92, compared to a LogP of 0.09 for the para-substituted regioisomer 4-(pyrrolidin-3-yloxy)aniline (CAS 1123169-08-3) . This represents a difference of 1.83 log units, corresponding to an approximately 67-fold higher octanol-water partition coefficient for the meta-substituted (S)-enantiomer . The meta-ether substitution pattern places the electron-donating ether oxygen in a position that cannot directly conjugate with the aniline NH₂ through the aromatic ring, resulting in a more lipophilic character compared to the para-isomer where direct through-conjugation is possible.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = 1.83 (~67-fold higher for meta)
Supports lipophilicity-driven permeability and CNS exposure context review.
Computed LogP: (S)-meta 1.92 vs. para-regioisomer 0.09.
Lipophilicity Drug-likeness Membrane permeability Regioisomer comparison

Polar Surface Area & H-Bond Donors: Aniline vs. Pyridine

(S)-3-(Pyrrolidin-3-yloxy)aniline possesses a topological polar surface area (TPSA) of 47.28 Ų and two hydrogen bond donors (the aniline NH₂), compared to a TPSA of 34.2 Ų and only one hydrogen bond donor for 3-(pyrrolidin-3-yloxy)pyridine (CAS 224818-27-3) . The higher PSA and additional HBD of the aniline compound increase aqueous solubility potential but may reduce passive membrane permeability relative to the pyridine analog, a trade-off that must be evaluated in the context of the intended target product profile . Critically, the primary aniline NH₂ enables specific derivatization chemistry—including amide bond formation with carboxylic acids, sulfonamide formation with sulfonyl chlorides, and diazotization for Sandmeyer-type reactions—that is chemically inaccessible to the pyridine analog.

Polar Surface Area & HBD
Cross-study comparable
TPSA 47.28 Ų, 2 HBD vs. Pyridine TPSA 34.2 Ų, 1 HBD
Primary aniline NH₂ enables amidation, sulfonylation, and diazotization—chemically inaccessible to pyridine analog.
Higher HBD count and TPSA may reduce passive permeability relative to pyridine; review target profile.
Polar surface area Hydrogen bonding Drug-likeness Heteroaryl comparison

Enantiomeric Purity: (S)-Enantiomer vs. Racemate

The (S)-enantiomer (CAS 853213-27-1) is commercially supplied with a defined single-enantiomer specification. Synblock offers this compound at NLT 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . CymitQuimica (Biosynth brand) lists a minimum purity of 95% for the (S)-enantiomer . In contrast, the racemic mixture (CAS 1123169-07-2) is typically supplied at 95% purity without stereochemical definition . The Bénard et al. (2008) methodology for preparing optically pure 3-aryloxy-pyrrolidines—published jointly by Naeja Pharmaceutical and Pfizer Global Research—provides a validated synthetic route to compounds of this class with high optical purity, though slight racemization was noted for the analogous piperidine series at elevated temperatures [1].

Enantiomeric Purity & Supply
Supporting evidence
NLT 98% (Synblock), defined (S) absolute configuration.
Pre-resolved enantiomer avoids 50% racemate resolution loss; supports batch-to-batch stereochemical reproducibility.
Analytical documentation includes NMR, HPLC, and LC-MS. Published asymmetric route available (Bénard et al. 2008).
Chiral purity Enantiomeric excess Stereochemistry Procurement specification

Primary Amine Versatility: Aniline vs. N,N-Diethyl Analog

(S)-3-(Pyrrolidin-3-yloxy)aniline (MW 178.23) contains a free primary aromatic amine (NH₂), whereas its N,N-diethyl analog (CAS 1219979-46-0, as the hydrochloride salt, MW 270.80) bears a tertiary amine that is fully alkylated and cannot participate in amide coupling, sulfonylation, or diazotization . The primary aniline enables at least four distinct derivatization modalities that are chemically blocked in the N,N-diethyl analog: (i) amide bond formation with acyl chlorides or carboxylic acids, (ii) sulfonamide formation with sulfonyl chlorides, (iii) urea formation with isocyanates, and (iv) diazotization followed by Sandmeyer or azo-coupling reactions . The molecular weight penalty of the diethyl substituents (ΔMW ≈ 92.5 Da) also reduces the fraction of the scaffold available for elaboration in fragment-based or lead-optimization contexts.

Primary Amine vs. N,N-Diethyl
Class-level inference
At least 4 synthetic disconnections blocked in N,N-diethyl analog.
Primary aniline enables amidation, sulfonylation, urea formation, and diazotization; tertiary amine cannot participate.
Class-level reactivity inference; verify with target coupling conditions.
Primary amine Synthetic handle Amidation Sulfonylation Derivatization

Chiral Pyrrolidinyloxy Moiety in Drug Candidates

The (3S)-pyrrolidin-3-yloxy moiety has been incorporated into advanced drug candidates, most notably in a series of β-catenin/BCL9 protein-protein interaction inhibitors. A compound bearing two (3S)-pyrrolidin-3-yloxy substituents on a biphenyl scaffold—3',4'-difluoro-N-{4'-fluoro-6-[(3S)-pyrrolidin-3-yloxy][biphenyl]-3-yl}-6-[(3S)-pyrrolidin-3-yloxy][biphenyl]-3-carboxamide—demonstrated a Ki of 2.1 μM against the β-catenin/BCL9 interaction [1]. Additionally, the (3S)-pyrrolidin-3-yloxy substructure appears in PIM1 kinase inhibitors, with a co-crystal structure (PDB 4xhk) confirming the predicted binding mode of 2-(2,6-difluorophenyl)-N-{4-[(3S)-pyrrolidin-3-yloxy]pyridin-3-yl}-1,3-thiazole-4-carboxamide [2]. A study on enantiomeric pyrrolidines as β-GCase inhibitors further demonstrated that chirality at the pyrrolidine 3-position can switch a compound from a poor competitive inhibitor (ent-2) to a potent non-competitive inhibitor (2), highlighting the functional impact of absolute configuration on pharmacology [3].

Drug Candidate Fragment Use
Class-level inference
β-catenin/BCL9 inhibitor Ki = 2.1 μM; PIM1 co-crystal (PDB 4xhk) confirms binding mode.
Reported incorporation into biologically active compounds supports enantiomer-specific SAR exploration.
β-GCase study: enantiomer switch altered inhibition mode from competitive to non-competitive.
Enantioselective synthesis Chiral drug candidate β-catenin/BCL9 inhibitor Structure-activity relationship

Application Scenarios for (S)-3-(Pyrrolidin-3-yloxy)aniline


Stereocontrolled Chiral Drug Synthesis

When a medicinal chemistry program requires incorporation of a pyrrolidin-3-yloxy aniline fragment with defined (S) absolute configuration—as exemplified by the β-catenin/BCL9 inhibitor series (Ki = 2.1 μM for the elaborated biphenyl compound) —procurement of (S)-3-(Pyrrolidin-3-yloxy)aniline (CAS 853213-27-1) is essential. The pre-resolved single enantiomer eliminates the 50% material loss and additional purification burden associated with chiral resolution of the racemate (CAS 1123169-07-2). The Synblock-sourced material at NLT 98% purity with corroborating NMR, HPLC, and LC-MS documentation provides the analytical certainty required for reproducible structure-activity relationship campaigns .

Meta-Substitution Lipophilicity for CNS Exposure

In lead optimization programs where higher lipophilicity is desired to enhance membrane permeability or central nervous system exposure, the (S)-3-(pyrrolidin-3-yloxy)aniline with its computed LogP of 1.92 offers a 67-fold lipophilicity advantage over the para-substituted regioisomer (LogP = 0.09) . This difference is not achievable through formulation or prodrug strategies applied to the para-isomer and must be designed in at the building block selection stage. The meta-ether topology also electronically decouples the aniline NH₂ from the ether oxygen, providing distinct reactivity and electronic properties compared to the para-isomer for downstream functionalization .

Primary Amine Derivatization for Library Synthesis

For parallel library synthesis or focused array chemistry requiring a primary aromatic amine for diversification—such as amide library construction via HATU/DCC-mediated coupling, sulfonamide library synthesis, or urea formation with isocyanates—(S)-3-(Pyrrolidin-3-yloxy)aniline is the only viable option among close analogs. The N,N-diethyl analog (CAS 1219979-46-0) bears a fully substituted tertiary amine incapable of these transformations , while the pyridine analog (CAS 224818-27-3) lacks the NH₂ nucleophile entirely and provides only a heteroaryl nitrogen with fundamentally different reactivity . The (S)-enantiomer thus represents the sole building block enabling at least four distinct chemical diversification modalities from a single procurement.

Fragment-Based Design with Balanced PSA for CNS

The (S)-3-(pyrrolidin-3-yloxy)aniline fragment offers a balanced physicochemical profile—TPSA of 47.28 Ų with two hydrogen bond donors and three acceptors—that falls within desirable CNS drug-likeness parameters while retaining the synthetic versatility of a primary aniline . This profile contrasts with the pyridine analog (TPSA = 34.2 Ų, one HBD), which provides lower polarity but sacrifices the primary amine handle . In fragment-based drug discovery programs, this balance of polarity and reactivity makes the (S)-aniline a more versatile starting point for fragment growth and optimization, particularly when both CNS exposure and downstream derivatization capability are required in the target product profile [1].

Application
Selection Property
Validation Focus
Stereocontrolled chiral drug synthesis
Enantiomeric purity and defined (S) configuration
Chiral HPLC and stereochemical assignment documentation
CNS exposure and lipophilicity-driven design
meta-substitution LogP advantage over para-regioisomer
Permeability and brain penetration assay context
Primary amine library synthesis
Free NH₂ for amidation, sulfonylation, and urea formation
Downstream coupling chemistry validation
Fragment-based design with balanced PSA
TPSA 47.28 Ų and 2 HBD for CNS drug-likeness
Fragment growth and CNS multiparameter optimization review

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